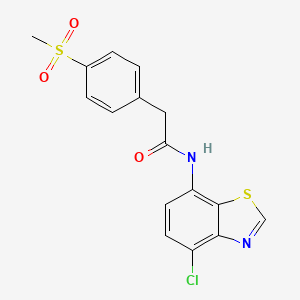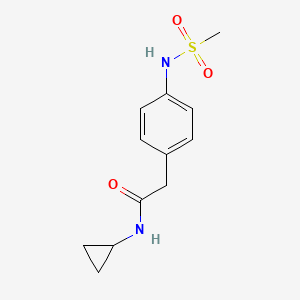![molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6](/img/structure/B6542942.png)
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, also known as CBSA, is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 2-phenyl-N-cyclopropylacetamide, which has been studied extensively due to its potential therapeutic effects. CBSA has a wide range of applications, including use in biochemical and physiological research, as well as in laboratory experiments.
Scientific Research Applications
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, such as those related to the effects of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide on the nervous system and its potential therapeutic effects. It has also been used in laboratory experiments to study the properties of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its solubility, stability, and reactivity.
Mechanism of Action
The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is not yet fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. In addition, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been shown to modulate the activity of other receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects. It has also been found to have cardioprotective effects, as well as anti-tumor effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in laboratory experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life, making it ideal for long-term experiments. However, it can be difficult to synthesize in large quantities, and the reaction can produce a large amount of waste.
Future Directions
There are a number of potential future directions for research on 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide. One potential area of research is to further investigate its mechanism of action, as well as its effects on other receptors and systems. Another area of research is to explore the potential therapeutic applications of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its use in the treatment of neurological and other diseases. Additionally, further research could be done to explore the potential toxicity of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, as well as its interactions with other drugs. Finally, further research could be done to explore the potential for synthesizing 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in larger quantities with minimal waste.
Synthesis Methods
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide can be synthesized through a multi-step process. First, 2-phenyl-N-cyclopropylacetamide is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 3-chlorobenzenesulfonamide, which is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide.
properties
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGMUQHUXGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542954.png)